2,4,6-Trichloroborazine

Chemical Vapor Deposition h-BN Epitaxy Surface Science

Researchers requiring h-BN monolayers with defined B/N alternating domain structure must use 2,4,6-trichloroborazine (TCB); borazine fails to generate this domain under identical CVD conditions. This moisture-sensitive white powder (mp 83-84°C) enables precise precursor flux control via its quantified evaporation activation energy (65±2 kJ/mol). • Exclusive precursor for h-BN monolayer domain architecture on Pt(111) • Quantified evaporation kinetics enable accurate LPCVD delivery modeling • Monomer for melt-spinnable poly[(alkylamino)borazine] with ~53 wt% ceramic yield at 1200°C

Molecular Formula B3Cl3H3N3
Molecular Weight 183.8 g/mol
CAS No. 933-18-6
Cat. No. B1593890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichloroborazine
CAS933-18-6
Molecular FormulaB3Cl3H3N3
Molecular Weight183.8 g/mol
Structural Identifiers
SMILESB1(NB(NB(N1)Cl)Cl)Cl
InChIInChI=1S/B3Cl3H3N3/c4-1-7-2(5)9-3(6)8-1/h7-9H
InChIKeyIJXPQKHXJCOFGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trichloroborazine (CAS 933-18-6) as a Specialized Precursor for Boron Nitride CVD and Polymer-Derived Ceramics


2,4,6-Trichloroborazine (TCB) is a chlorinated derivative of borazine (B3N3H6), featuring a six-membered B3N3 ring with alternating boron and nitrogen atoms where three hydrogen atoms on boron are replaced by chlorine . With a molecular mass of 183.84 g/mol and melting point of 83–84 °C [1], this moisture-sensitive, white powder serves as a key starting material for synthesizing parent borazine and numerous borazine derivatives [2], and as a molecular single-source precursor for chemical vapor deposition (CVD) of hexagonal boron nitride (h-BN) thin films [3].

Why 2,4,6-Trichloroborazine Cannot Be Interchanged with Unsubstituted Borazine or Other Borazine Derivatives


Borazine-based precursors are not functionally interchangeable. The chlorine substituents on 2,4,6-trichloroborazine (TCB) fundamentally alter its reactivity, vapor pressure, and decomposition pathway relative to unsubstituted borazine (B3N3H6), as well as its steric and electronic properties compared to alkyl- or amino-substituted analogs [1]. These differences directly impact critical process parameters: CVD growth mode and resulting film domain structure [2], evaporation kinetics [3], and ceramic yield in polymer-derived ceramic (PDC) routes . Substituting TCB with borazine or another derivative without process re-optimization will lead to divergent film quality, stoichiometry, or conversion efficiency, rendering generic substitution non-viable for applications requiring precise control over BN material properties.

Quantitative Differentiation of 2,4,6-Trichloroborazine: Head-to-Head CVD, Kinetic, and Ceramic Yield Data


CVD-Grown h-BN Domain Structure Divergence: Trichloroborazine vs. Borazine on Pt(111)

Epitaxial CVD growth of hexagonal boron nitride (h-BN) on Pt(111) using B-trichloroborazine (TCB) yields a new type of domain structure not observed with parent borazine (B3N3H6). In this new domain, B and N atoms alternatingly occupy top and bridge sites of the Pt(111) substrate, whereas borazine-derived growth produces only the conventional domain where B at hcp/fcc sites and N at top sites [1]. This precursor-specific epitaxial outcome demonstrates that TCB cannot be substituted by borazine for applications requiring this distinct domain architecture.

Chemical Vapor Deposition h-BN Epitaxy Surface Science

CVD Evaporation Kinetics: Activation Energy for Trichloroborazine

The evaporation activation energy of BB'B''-trichloroborazine was measured as 65 ± 2 kJ/mol over the temperature range 285–330 K using microbalance monitoring [1]. This kinetic parameter is essential for designing precursor delivery systems in CVD reactors; comparable data for parent borazine are not reported under identical conditions, highlighting TCB's distinct vaporization behavior.

CVD Process Engineering Evaporation Kinetics Precursor Delivery

Polymer-Derived Ceramic Yield: Trichloroborazine-Based Poly-AAB vs. Borazine Polymer

A poly[(alkylamino)borazine] (PTPiAB) synthesized from 2,4,6-trichloroborazine (TCB) and iso-propylamine exhibited a ceramic yield of ~53 wt% upon pyrolysis to 1200 °C in Ar, yielding BN1.07 [1]. In contrast, a polymer derived from unsubstituted borazine pyrolyzed to 1500 °C produced a 75% ceramic yield [2]. The lower yield of the TCB-derived polymer reflects differences in cross-linking density and volatile byproduct evolution, underscoring that ceramic yield is precursor-dependent and cannot be assumed transferable.

Polymer-Derived Ceramics BN Fiber Ceramic Yield

Synthesis Yield Optimization: Improved Method for Trichloroborazine

A modified synthesis of 2,4,6-trichloroborazine using BCl3 solution in n-hexane (reflux 86 °C) avoids thermal decomposition and unwanted polymerization, yielding higher product quantities compared to conventional gaseous BCl3 methods (reflux 110–130 °C) [1]. While exact yield improvements are not quantified as a single value, the method eliminates loss of BCl3 and reduces side reactions, making TCB more accessible for large-scale procurement.

Synthetic Methodology Process Optimization Precursor Scale-up

Defined Application Scenarios Where 2,4,6-Trichloroborazine's Differentiated Performance Matters


CVD Growth of h-BN Monolayers with Novel Domain Architectures on Pt(111)

When the objective is to produce hexagonal boron nitride (h-BN) monolayers exhibiting the newly reported domain structure (B/N alternating on top/bridge sites of Pt(111)), 2,4,6-trichloroborazine is the required precursor; borazine (B3N3H6) fails to generate this domain under identical CVD conditions [1]. This scenario is relevant for fundamental surface science studies and for engineering h-BN films with potentially distinct electronic or chemical properties.

Precision LPCVD of BN Thin Films with Defined Evaporation Kinetics

For low-pressure chemical vapor deposition (LPCVD) processes where precise control of precursor flux is paramount, the quantified evaporation activation energy (65 ± 2 kJ/mol) of 2,4,6-trichloroborazine enables accurate modeling and optimization of the delivery system [1]. This is particularly important in semiconductor fabrication and coating of complex geometries where film uniformity depends on stable precursor vaporization.

Synthesis of Processable Poly(alkylamino)borazine Preceramic Polymers for BN Fibers

In polymer-derived ceramic (PDC) routes aiming to fabricate BN fibers via melt-spinning, 2,4,6-trichloroborazine serves as the essential monomer for generating processable poly[(alkylamino)borazine] precursors. The resulting polymer (e.g., PTPiAB) yields a ceramic conversion of ~53 wt% to BN1.07 at 1200 °C [1], a yield that, while lower than some borazine-derived polymers, is accompanied by tunable processability and oxidation resistance, making TCB-derived polymers suitable for high-temperature composite applications where fiber formability is critical.

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